molecular formula C13H14F2O3 B1325286 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898766-49-9

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325286
CAS No.: 898766-49-9
M. Wt: 256.24 g/mol
InChI Key: OGXCQOKBQBPPDX-UHFFFAOYSA-N
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Description

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid typically involves the introduction of the difluorophenyl group onto a heptanoic acid backbone. One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with heptanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 7-(2,6-Difluorophenyl)heptanoic acid.

    Reduction: 7-(2,6-Difluorophenyl)-7-hydroxyheptanoic acid.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to specific proteins, while the ketone group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    7-(2,6-Dichlorophenyl)-7-oxoheptanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    7-(2,6-Dibromophenyl)-7-oxoheptanoic acid: Similar structure but with bromine atoms instead of fluorine.

    7-(2,6-Difluorophenyl)-7-hydroxyheptanoic acid: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid is unique due to the presence of fluorine atoms, which can significantly alter the compound’s electronic properties and reactivity. Fluorine atoms are highly electronegative and can influence the acidity, stability, and overall behavior of the compound in various chemical reactions.

Properties

IUPAC Name

7-(2,6-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXCQOKBQBPPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645339
Record name 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-49-9
Record name 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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